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Compound of Interest
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Cat. No.: B104607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the treatment of Saccharomyces cerevisiae

(yeast) cells with the DNA alkylating agent methyl methanesulfonate (MMS). MMS is a potent

mutagen that methylates DNA, primarily at the N7 position of guanine and the N3 position of

adenine.[1] This damage blocks DNA replication and transcription, leading to cell cycle arrest

and, if not repaired, cell death.[1][2] Understanding the cellular response to MMS-induced DNA

damage is crucial for research in DNA repair, cell cycle checkpoints, and cancer biology. These

protocols are designed for reproducible and accurate assessment of cellular sensitivity to MMS.

Data Presentation: Quantitative Parameters for MMS
Treatment
The following table summarizes typical quantitative data for MMS treatment of yeast cells,

compiled from various studies. These values can serve as a starting point for experimental

design, but optimal conditions may vary depending on the yeast strain and specific

experimental goals.
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Parameter
Wild-Type Yeast (S.
cerevisiae)

Notes References

MMS Concentration

(Liquid Culture)
0.001% - 0.3% (v/v)

Concentration is

highly dependent on

the desired outcome,

from mild DNA

damage to significant

cell killing.

[1][3][4][5]

MMS Concentration

(Solid Media - Plates)
0.005% - 0.05% (v/v)

Used for spot assays

to assess chronic

exposure sensitivity.

[2][5]

Treatment Duration

(Liquid Culture)
15 minutes - 6 hours

Shorter durations are

used for acute

damage induction,

while longer times can

assess chronic

effects.

[2][3][6]

Cell Density for

Treatment

Mid-log phase

(OD600 ≈ 0.6 - 0.8)

Cells in logarithmic

growth are actively

dividing and are more

sensitive to DNA

damaging agents.

[1][2]

Post-Treatment

Incubation (for

recovery/repair)

Varies (e.g., 24 hours)

Allows for the study of

DNA repair

mechanisms and

recovery.

Incubation

Temperature
30°C

Standard growth

temperature for S.

cerevisiae.

[1][2]
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Protocol 1: Acute MMS Treatment in Liquid Culture for
Cell Survival Analysis
This protocol details the treatment of yeast cells in liquid culture to determine the survival rate

after acute exposure to MMS.

Materials:

Yeast strain of interest

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Methyl methanesulfonate (MMS)

Sterile water or PBS

YPD agar plates

Spectrophotometer

Shaking incubator

Micropipettes and sterile tips

Hemocytometer or cell counter

Procedure:

Cell Culture Preparation:

Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight

at 30°C with shaking.

The next day, dilute the overnight culture into fresh YPD medium to an OD600 of

approximately 0.2.

Grow the culture at 30°C with shaking until it reaches mid-log phase (OD600 of 0.6-0.8).[1]

[2]
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MMS Treatment:

Important: MMS is a hazardous chemical. All handling should be performed in a chemical

fume hood with appropriate personal protective equipment (gloves, lab coat, safety

glasses).

Divide the mid-log phase culture into aliquots for different MMS concentrations and a no-

treatment control.

Add MMS to the desired final concentration (e.g., 0.02%, 0.05%, 0.1%).[2] For the control,

add an equivalent volume of sterile water.

Incubate the cultures at 30°C with shaking for a defined period (e.g., 30, 60, or 90

minutes).[7]

Inactivation and Cell Plating:

To stop the reaction, some protocols suggest the addition of sodium thiosulfate to a final

concentration of 10%.[7] Alternatively, the cells can be quickly pelleted and washed.

Pellet the cells by centrifugation (e.g., 5000 rpm for 5 minutes).[2]

Wash the cell pellet twice with sterile water or PBS to remove residual MMS.[2][7]

Resuspend the cells in a known volume of sterile water or PBS.

Determining Cell Viability:

Prepare serial dilutions of the cell suspension (e.g., 10-2, 10-3, 10-4).

Plate 100 µL of the appropriate dilutions onto YPD agar plates in triplicate.

Incubate the plates at 30°C for 2-3 days until colonies are visible.[2]

Data Analysis:

Count the number of colonies on the plates.
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Calculate the cell viability as a percentage of the untreated control:

Viability (%) = (Number of colonies from treated sample / Number of colonies from

untreated control) x 100

Protocol 2: MMS Spot Assay for Sensitivity Screening
This protocol is a semi-quantitative method to quickly assess the sensitivity of different yeast

strains to MMS.

Materials:

Yeast strains to be tested

YPD medium

YPD agar plates

YPD agar plates containing various concentrations of MMS (e.g., 0.005%, 0.01%, 0.02%).[2]

[8]

96-well microplate (optional, for serial dilutions)

Procedure:

Prepare Yeast Cultures:

Grow the yeast strains overnight in YPD medium at 30°C.

The next day, adjust the cell concentration of each culture to be the same (e.g., OD600 =

1.0).

Serial Dilutions:

Prepare 10-fold serial dilutions of each yeast culture (e.g., 10-1, 10-2, 10-3, 10-4) in sterile

water or YPD.[2]

Spotting onto Plates:
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Spot 5-10 µL of each dilution onto the YPD control plates and the YPD plates containing

MMS.[7]

Allow the spots to dry completely before inverting the plates.

Incubation and Analysis:

Incubate the plates at 30°C for 2-3 days.[2]

Photograph the plates and compare the growth of the different strains at each MMS

concentration. Strains that are more sensitive to MMS will show reduced growth at lower

concentrations of the agent.
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Yeast Culture Preparation
(Overnight culture, dilute to OD600 0.2, grow to mid-log)

MMS Treatment
(Add MMS to desired concentration, incubate at 30°C)

Expose cells to MMS
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(Centrifuge, wash with sterile water/PBS)

Terminate treatment

Serial Dilution

Prepare for plating

Plating on YPD Agar

Plate for viability

Spot Assay
(Spot dilutions on YPD +/- MMS)

Alternative: Spot Assay

Incubation
(30°C for 2-3 days)

Grow colonies

Colony Counting & Viability Calculation

Analyze results

Incubation & Growth Comparison

Analyze results
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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